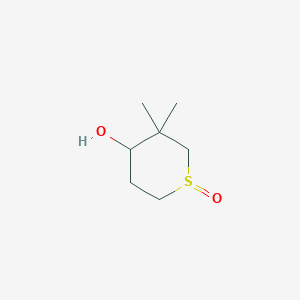
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide is an organic compound with the molecular formula C7H14O2S. This compound is characterized by its unique structure, which includes a thiopyran ring with a hydroxyl group and two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology .
Métodos De Preparación
The synthesis of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial production methods for this compound are less common due to its primary use in research. scalable synthesis can be achieved through optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts .
Análisis De Reacciones Químicas
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The hydroxyl group and the thiopyran ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical reactions, influencing biological pathways and molecular processes .
Comparación Con Compuestos Similares
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share a similar hydroxyl group but differ in the ring structure.
Thiopyran derivatives: Other thiopyran compounds may have different substituents, affecting their reactivity and applications.
Propiedades
Fórmula molecular |
C7H14O2S |
|---|---|
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-oxothian-4-ol |
InChI |
InChI=1S/C7H14O2S/c1-7(2)5-10(9)4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
IMEXQOWVHWDTNN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CS(=O)CCC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



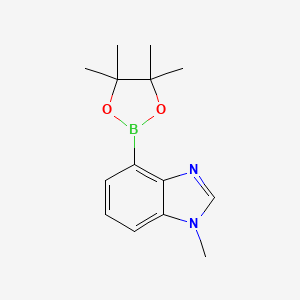
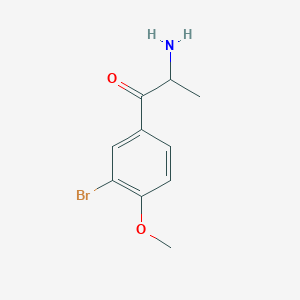
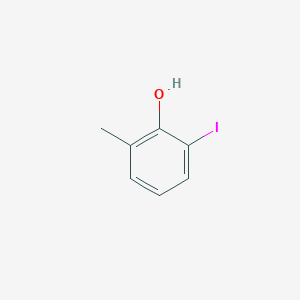

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
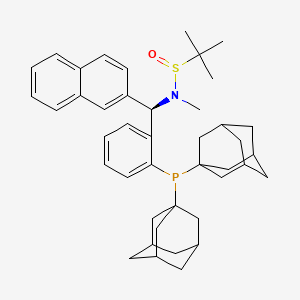
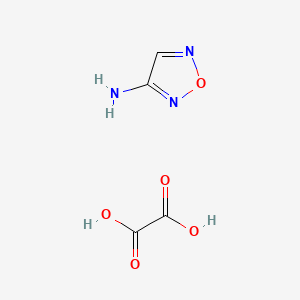

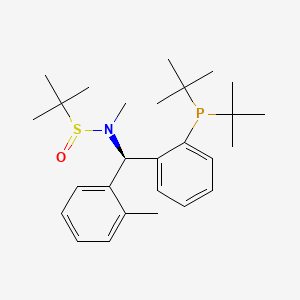
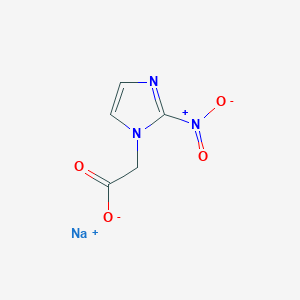
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
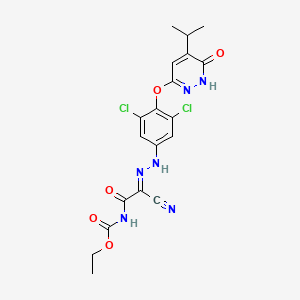
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
